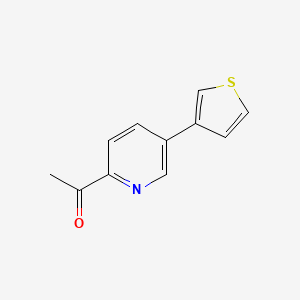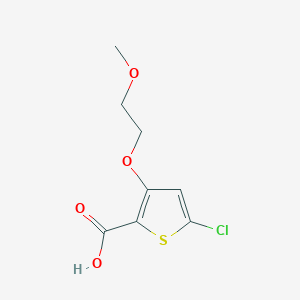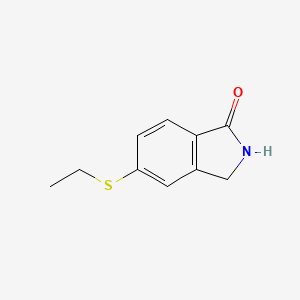
5-(Ethylthio)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylthio)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are found in various natural products and pharmaceutical molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)isoindolin-1-one can be achieved through various methods. One common approach involves the selective addition of organometallic reagents to phthalimide derivatives, followed by reduction and cyclization reactions . Another method includes the treatment of 2-alkynylbenzoic acids with primary amines under oxidative conditions to form the isoindolinone core . Ultrasonic irradiation has also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that can be performed in multigram quantities. The use of ultrasonic irradiation and other green chemistry approaches helps in achieving high yields and selectivity while minimizing the use of hazardous materials .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylthio)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoindolinone core to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isoindolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted isoindolinones .
Applications De Recherche Scientifique
5-(Ethylthio)isoindolin-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Mécanisme D'action
The mechanism of action of 5-(Ethylthio)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK7, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindolin-1-one: The parent compound without the ethylthio group.
3-Hydroxyisoindolin-1-one: A hydroxylated derivative with different biological activities.
2-(Furan-2-ylmethyl)-6-methoxy-5-methylisoindolin-1-one: A derivative with antibacterial properties.
Uniqueness
5-(Ethylthio)isoindolin-1-one is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and enhances its biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
5-ethylsulfanyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NOS/c1-2-13-8-3-4-9-7(5-8)6-11-10(9)12/h3-5H,2,6H2,1H3,(H,11,12) |
Clé InChI |
LLRNEUZYYBZNQT-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC2=C(C=C1)C(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


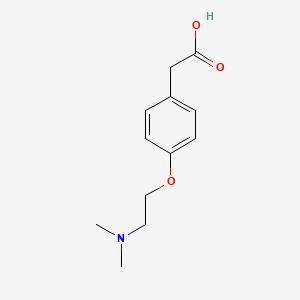

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)



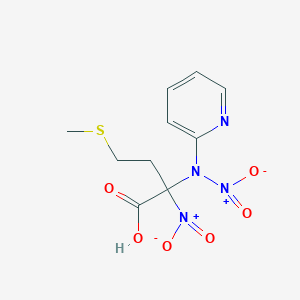
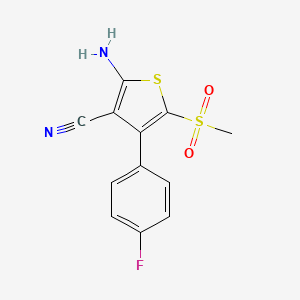
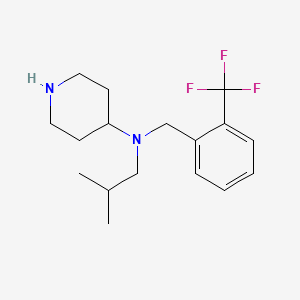
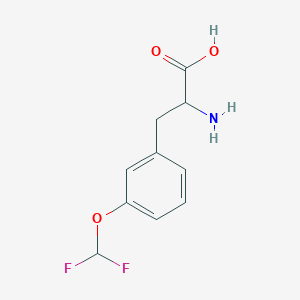
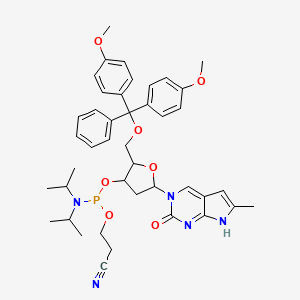
![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)
